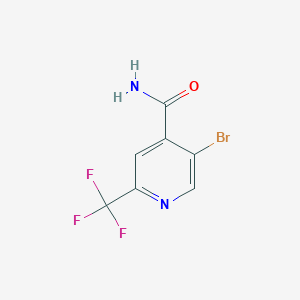

5-Bromo-2-(trifluoromethyl)isonicotinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(trifluoromethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O/c8-4-2-13-5(7(9,10)11)1-3(4)6(12)14/h1-2H,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHVSKXCPDIQIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 2 Trifluoromethyl Isonicotinamide and Analogues

Regioselective Bromination and Trifluoromethylation Strategies

Achieving the desired 2,4,5-substitution pattern on the pyridine (B92270) core hinges on the regioselective introduction of the bromine and trifluoromethyl groups. The inherent reactivity of the pyridine nucleus often directs electrophilic substitutions to the 3- and 5-positions, while nucleophilic substitutions are favored at the 2-, 4-, and 6-positions. Chemists must leverage these principles or employ advanced techniques to override them and achieve the target substitution.

Direct bromination of an unsubstituted pyridine ring is a challenging process that requires harsh conditions, such as the use of bromine in fuming sulfuric acid (oleum), and often results in a mixture of products. chempanda.comgoogle.com The reaction proceeds via electrophilic substitution, which is disfavored on the electron-deficient pyridine ring. However, the presence of activating or directing groups can significantly influence the regiochemical outcome.

For a substrate that already contains an electron-withdrawing group like a trifluoromethyl group at the 2-position, direct bromination is directed to the 5-position due to the meta-directing effect of the existing substituent. The bromination of pyridine derivatives can be accomplished using various reagents, each offering different levels of reactivity and selectivity. chempanda.com Traditional methods using elemental bromine with oleum (B3057394) are effective but lack selectivity and use harsh reagents. google.com Modern approaches often utilize alternative brominating agents to improve selectivity and moderate reaction conditions. One such agent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can serve as a more controlled source of electrophilic bromine. google.com Another approach involves using sodium bromite, which can act as both a halogen source and an oxidant in a transition-metal-free process. nih.govresearchgate.net

Table 1: Selected Brominating Agents for the Pyridine Core

| Reagent/System | Conditions | Selectivity Notes | Citation |

|---|---|---|---|

| Br₂ / Oleum (H₂SO₄/SO₃) | High Temperature | Harsh conditions, often leads to mixtures of isomers. | google.com |

| N-Bromosuccinimide (NBS) | Ionic liquids or THF | Highly regioselective for certain substrates. | mdpi.com |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Sulfuric Acid | Effective brominating agent, can avoid side products. | google.com |

The trifluoromethyl (CF₃) group is a crucial pharmacophore that can enhance metabolic stability and binding affinity. nih.gov Its introduction into a pyridine ring can be achieved through several distinct strategies.

One of the most established industrial methods is the halogen exchange (Halex) reaction. This process involves synthesizing a (trichloromethyl)pyridine precursor and subsequently treating it with a fluorinating agent, such as hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF₃), often in the presence of a catalyst. jst.go.jpgoogle.com This method is particularly useful for large-scale synthesis. For instance, 2-(trichloromethyl)pyridine (B1595038) can be converted to 2-(trifluoromethyl)pyridine (B1195222) under liquid-phase conditions with HF and a metal halide catalyst. google.com

More recently, direct C-H trifluoromethylation methods have gained prominence. These reactions introduce the CF₃ group in a single step from a C-H bond, offering greater atom economy. These methods can be categorized based on the nature of the trifluoromethylating agent:

Radical Trifluoromethylation: Reagents like the Togni reagent or Umemoto's reagent generate a trifluoromethyl radical, which can then attack the pyridine ring. However, these reactions often suffer from a lack of regioselectivity with simple pyridines, yielding a mixture of 2-, 3-, and 4-substituted products. chemrxiv.org

Nucleophilic Trifluoromethylation: This is a highly effective strategy for electron-deficient heterocycles like pyridine. The use of a nucleophilic CF₃ source (e.g., Ruppert-Prakash reagent, TMSCF₃) allows for selective introduction at the electron-poor 2- and 4-positions. chemistryviews.org Activating the pyridine ring, for example by forming an N-oxide or an N-methylpyridinium salt, can further enhance reactivity and selectivity for the ortho-position. nih.govresearchgate.net

Electrophilic Trifluoromethylation: These methods use reagents that deliver an electrophilic "CF₃⁺" equivalent. This approach is less common for simple pyridines due to their electron-deficient nature but can be effective for more electron-rich heterocyclic systems.

Table 2: Key Methodologies for Trifluoromethyl Group Introduction

| Method | Reagent Example(s) | Mechanism | Key Features | Citation(s) |

|---|---|---|---|---|

| Halogen Exchange | HF, SbF₃ | Nucleophilic Fluorination | Starts from a trichloromethyl precursor; suitable for industrial scale. | jst.go.jpgoogle.com |

| Direct C-H (Radical) | Togni Reagent | Radical | Can lack regioselectivity with simple pyridines. | chemrxiv.org |

| Direct C-H (Nucleophilic) | TMSCF₃ (Ruppert-Prakash) | Nucleophilic Addition | Highly regioselective for C2/C4 positions of activated pyridines. | chemistryviews.orgnih.gov |

Precursor Design and Intermediate Synthesis for 5-Bromo-2-(trifluoromethyl)isonicotinamide

The construction of the target molecule is typically approached via multi-step pathways that assemble the substituted pyridine ring from carefully chosen precursors. The two primary retrosynthetic strategies involve either introducing the bromine atom first, followed by the trifluoromethyl group, or vice versa.

A common synthetic route begins with a readily available brominated pyridine. For example, a synthesis could commence with 5-bromonicotinamide (B182952) or a related derivative. nih.gov A plausible pathway involves converting a group at the 2-position into the trifluoromethyl moiety. For instance, a multi-step sequence could be envisioned starting from 5-amino-2-methylpyridine. This intermediate can be diazotized and brominated to give 5-bromo-2-methylpyridine. google.com The methyl group could then be chlorinated to a trichloromethyl group and subsequently fluorinated to the trifluoromethyl group. The final step would involve the introduction and amidation of a carboxylic acid at the 4-position. While complex, this pathway relies on established and scalable chemical transformations.

An alternative and often more direct strategy starts with a precursor that already contains the 2-(trifluoromethyl)pyridine core. A key intermediate could be 2-(trifluoromethyl)isonicotinic acid. The critical step in this pathway is the regioselective bromination of this intermediate. The strong electron-withdrawing effects of both the trifluoromethyl group at C2 and the carboxylic acid group at C4 deactivate the ring towards electrophilic attack. Both groups are meta-directing, meaning they will direct an incoming electrophile (Br⁺) to the C5 position, making the bromination highly regioselective. Once 5-bromo-2-(trifluoromethyl)isonicotinic acid is formed, the final step is a standard amidation reaction (e.g., using thionyl chloride followed by ammonia) to yield the target compound, this compound. A similar multi-step synthesis has been reported for the related compound 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, which involves generation of the trifluoromethyl pyridine core followed by diazotization and bromination. google.com

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and functional group tolerance. The synthesis of substituted pyridines has benefited significantly from the development of transition-metal catalysis.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools. For instance, a Stille or Suzuki coupling reaction could be employed to introduce the trifluoromethyl group. This would involve reacting a 5-bromo-2-halopyridine intermediate with a trifluoromethyl-bearing organometallic reagent (e.g., a trifluoromethyl-stannane or -boronic acid) in the presence of a palladium catalyst. researchgate.net These reactions are known for their high yields and broad substrate scope.

Furthermore, direct C-H functionalization catalyzed by transition metals represents a cutting-edge approach. These methods can create C-Br or C-CF₃ bonds directly from a C-H bond, obviating the need for pre-functionalized starting materials like organohalides or organometallics. For example, regioselective C-H trifluoromethylation of imidazo[1,2-a]pyridines has been achieved using catalytic methods, demonstrating the potential for applying such strategies to pyridine systems. nih.gov Similarly, catalytic systems can facilitate regioselective C-H alkylation, indicating the potential for developing analogous catalytic C-H halogenation or trifluoromethylation reactions for specific pyridine derivatives. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing C-C bonds, particularly for creating biaryl or aryl-heteroaryl structures. libretexts.org The Suzuki-Miyaura coupling, which utilizes an organoboron reagent and a halide or triflate, is a prominent example. libretexts.org This reaction is widely used for its mild conditions, functional group tolerance, and the commercial availability and stability of boronic acids. libretexts.org

The general mechanism for the Suzuki-Miyaura coupling involves three primary steps:

Oxidative Addition: A Palladium(0) complex reacts with the aryl halide (like a bromopyridine derivative) to form a Pd(II) intermediate. libretexts.org This step is often the rate-determining step in the catalytic cycle. libretexts.org

Transmetalation: The organic group from the organoboron species is transferred to the palladium center, a process typically facilitated by a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

In the synthesis of analogues of this compound, the Suzuki-Miyaura reaction is instrumental. For instance, a substituted bromopyridine can be coupled with a variety of aryl or heteroaryl boronic acids. The reactivity of the C-Br bond on the pyridine ring is exploited to form a new C-C bond at the 5-position. A range of halogenated aromatics and heteroaromatics bearing primary amine groups have been shown to be suitable substrates for Suzuki cross-coupling reactions without the need for protecting the amine group. nih.gov The choice of catalyst, ligand, and base is critical for achieving high yields. Modern catalysts, such as those incorporating bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos), have significantly expanded the scope of these reactions, allowing for the coupling of even challenging substrates like electron-rich chloroaromatics. acs.orgacs.org

Table 1: Example Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides

| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1:1 Toluene/H₂O | 60 °C | nih.gov |

| Bis(triphenylphosphino)palladium dichloride | PPh₃ | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | acs.org |

This table presents a generalized overview of conditions and is not specific to the direct synthesis of the title compound.

Other Metal-Mediated Transformations for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Beyond palladium catalysis, a variety of other transition metals are employed to forge essential bonds in the synthesis of complex pyridine derivatives. These methods offer alternative or complementary approaches to functionalizing the pyridine core.

Transition-metal-mediated trifluoromethylation has become a critical area of research, given the unique properties the -CF₃ group imparts on molecules. rsc.orgresearchgate.net While direct trifluoromethylation of a pre-formed pyridine ring can be challenging, methods involving copper, nickel, or other metals can facilitate the introduction of this group. These reactions often utilize specialized trifluoromethylating agents. rsc.org

Furthermore, metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a direct route to form carbon-nitrogen bonds. libretexts.org This is particularly relevant for synthesizing analogues where the bromine atom of this compound is replaced by a nitrogen-containing substituent. These reactions couple an aryl halide with an amine in the presence of a palladium catalyst and a base. libretexts.org The development of specialized ligands has been crucial to the success and broad applicability of this reaction. nih.gov

Other notable transformations include:

Stille Coupling: This reaction uses an organotin reagent and is another effective palladium-catalyzed method for C-C bond formation. libretexts.org

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, catalyzed by palladium and a copper co-catalyst, to introduce alkynyl functionalities. libretexts.org

Copper-catalyzed reactions: Copper can mediate various couplings, including Ullmann-type reactions, to form C-O, C-S, and C-N bonds, providing pathways to diverse analogues.

Optimization of Reaction Conditions and Process Development for Enhanced Yield and Purity

Moving from a successful chemical reaction to a robust and efficient synthetic process requires meticulous optimization of various parameters. The goal is to maximize yield and purity while ensuring the process is reproducible and scalable.

Factorial Design and High-Throughput Screening for Process Optimization

Traditional one-variable-at-a-time (OVAT) optimization can be time-consuming and may fail to identify the true optimal conditions due to interactions between variables. Modern process development often employs statistical methods like factorial design. acs.org In a factorial design, multiple factors (e.g., temperature, concentration, catalyst loading) are varied simultaneously across a set of experiments. This approach allows for the efficient mapping of the reaction landscape and the identification of interactions between variables. acs.org For example, a factorial design could be used in Hantzsch pyridine synthesis to optimize the choice of oxidizing agent and reaction conditions. acs.org

High-Throughput Screening (HTS) is another powerful tool for optimization. rsc.org It involves running a large number of reactions in parallel under varying conditions, often on a microscale. This allows for the rapid screening of catalysts, ligands, solvents, and other parameters to identify promising leads for further optimization. rsc.org The combination of factorial design and HTS can dramatically accelerate the development of a robust and efficient synthetic process.

Scalability Considerations for Academic and Industrial Research

A synthetic route that is effective on a milligram scale in a research laboratory may not be suitable for larger-scale production in an academic or industrial setting. Scalability introduces a new set of challenges that must be addressed. Key considerations include:

Reagent Cost and Availability: Reagents that are acceptable for small-scale synthesis may be prohibitively expensive or unavailable in the quantities needed for scale-up.

Reaction Safety: Exothermic reactions that are easily controlled in a small flask can pose significant safety risks on a larger scale due to changes in the surface-area-to-volume ratio, which affects heat dissipation.

Work-up and Purification: Procedures like column chromatography, which are common in research labs, are often impractical for large quantities. Alternative purification methods such as crystallization or distillation are preferred for scalability.

Process Robustness: The reaction must be insensitive to minor fluctuations in conditions that can occur in a large-scale reactor.

The development of syntheses that can be performed in large batches, such as producing key intermediates on a 75-gram scale, demonstrates successful consideration of scalability for laboratory applications. nih.govacs.org The ultimate goal is to develop a process that is not only high-yielding but also safe, cost-effective, and environmentally responsible.

Chemical Reactivity and Mechanistic Insights of 5 Bromo 2 Trifluoromethyl Isonicotinamide

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the 5-position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, facilitates the attack of nucleophiles at the carbon atom bearing the bromine. This reactivity allows for the introduction of a wide range of functional groups, making 5-Bromo-2-(trifluoromethyl)isonicotinamide a valuable intermediate in the synthesis of more complex molecules.

Common nucleophiles that can displace the bromide include amines, thiols, and alkoxides. For instance, the reaction with amines or their equivalents can lead to the formation of 5-amino-2-(trifluoromethyl)isonicotinamide (B15331873) derivatives. Similarly, reaction with hydrazine (B178648) can yield 5-hydrazinyl-2-(trifluoromethyl)isonicotinamide. The reaction conditions for these substitutions typically involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous compounds provides strong evidence for this type of transformation. For example, 2-bromo-5-nitro-3-(trifluoromethyl)pyridine (B1523400) readily undergoes nucleophilic aromatic substitution, where the bromine is displaced by various nucleophiles. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups in this analogue makes the pyridine ring highly electrophilic, promoting nucleophilic attack.

Table 1: Examples of Nucleophilic Substitution Reactions on Related Bromo-Pyridine Derivatives

| Starting Material | Nucleophile | Product | Reference |

| 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | Amines, Thiols, Alkoxides | Corresponding substituted pyridines | |

| 5-Bromo-2-fluoropyridine | Various Nucleophiles | 5-Substituted-2-fluoropyridines | ossila.com |

It is important to note that in compounds containing multiple halogen substituents, the position and nature of the halogen influence the site of nucleophilic attack. For instance, in 5-bromo-2-fluoropyridine, the fluorine at the 2-position is generally more susceptible to nucleophilic aromatic substitution than the bromine at the 5-position. ossila.com

Carbon-Carbon Bond Forming Reactions Involving the Pyridine Ring

The bromine atom on the pyridine ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netnih.govresearchgate.net This reaction would introduce an alkynyl moiety at the 5-position of this compound, providing a gateway to further functionalization of the alkyne. The reaction is typically carried out under mild conditions with a base such as an amine. researchgate.netnih.govresearchgate.net The utility of Sonogashira coupling has been demonstrated on various bromo-substituted nitrogen heterocycles. nih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl halide and an alkene. sigmaaldrich.com This would allow for the introduction of a vinyl group at the 5-position of the isonicotinamide (B137802) ring. The reaction typically proceeds with a palladium catalyst and a base.

Table 2: Overview of Potential Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Key Reagents | Resulting Bond |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, base | C-C (aryl, heteroaryl, vinyl) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C-C (alkynyl) |

| Heck | Alkene | Pd catalyst, base | C-C (vinyl) |

| Buchwald-Hartwig | Amine | Pd catalyst, base, ligand | C-N |

Beyond the standard cross-coupling reactions, other coupling methodologies can be envisioned for the elaboration of this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This would be a powerful method to synthesize a variety of 5-amino-2-(trifluoromethyl)isonicotinamide derivatives with diverse substitution patterns on the nitrogen atom. The choice of phosphine (B1218219) ligand is critical for the efficiency of this transformation.

Reduction and Oxidation Chemistry of the Isonicotinamide Moiety

The isonicotinamide functional group itself can undergo reduction and oxidation reactions, although these transformations must be considered in the context of the other reactive sites in the molecule, particularly the C-Br bond.

Reduction: The amide functionality of the isonicotinamide can be reduced to an amine. However, common reducing agents for amides, such as lithium aluminum hydride, are highly reactive and could potentially cleave the C-Br bond or react with the trifluoromethyl group. Therefore, selective reduction of the amide in the presence of these other functional groups would require careful selection of reagents and reaction conditions. Milder reducing agents or catalytic hydrogenation under specific conditions might be explored. Studies on the reduction of related nicotinamide (B372718) derivatives have been reported, though the specific conditions applicable to this compound would need to be experimentally determined. rsc.org

Oxidation: The pyridine nitrogen is generally resistant to oxidation due to the electron-withdrawing effects of the attached groups. However, under strong oxidizing conditions, degradation of the molecule is possible. The trifluoromethyl group is highly stable towards oxidation. The primary amide is also generally stable to oxidation under standard conditions.

Mechanistic Investigations of Substituent Effects on Pyridine Ring Transformations

The reactivity of the pyridine ring in this compound is profoundly influenced by its substituents. The trifluoromethyl group at the 2-position and the bromine atom at the 5-position are both electron-withdrawing groups, which synergistically decrease the electron density of the pyridine ring.

In the context of palladium-catalyzed cross-coupling reactions, the electronic nature of the substituents can influence the rate-determining step, which is often the oxidative addition of the aryl bromide to the palladium(0) complex. The electron-deficient nature of the pyridine ring can facilitate this step.

Influence of Halogen and Trifluoromethyl Substituents on Compound Reactivity and Stability

Reactivity:

Bromine: The C-Br bond is the primary site for cross-coupling reactions, providing a versatile point for molecular diversification. Its reactivity in these transformations is well-established for a wide range of aryl and heteroaryl systems.

Trifluoromethyl Group: This group significantly increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. It also enhances the lipophilicity of the molecule, which can be a desirable property in medicinal chemistry contexts. nih.gov Furthermore, the trifluoromethyl group can influence the regioselectivity of reactions on the pyridine ring.

Stability:

The trifluoromethyl group is exceptionally stable and generally unreactive under most synthetic conditions. This stability is a key reason for its widespread use in the design of pharmaceuticals and agrochemicals. nih.govresearchoutreach.org

The pyridine ring itself is a stable aromatic system. The presence of the electron-withdrawing substituents further stabilizes the ring against oxidative degradation.

The C-Br bond, while reactive in the presence of transition metal catalysts, is otherwise a stable covalent bond.

Advanced Spectroscopic Analysis

Spectroscopic techniques are indispensable for the elucidation of molecular structures. By examining the interactions of molecules with electromagnetic radiation, we can deduce a wealth of information regarding their atomic composition, connectivity, and chemical environment.

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of the nuclei.

¹H NMR: For this compound, the proton NMR spectrum is expected to be relatively simple. Based on the structure of 5-bromonicotinamide (B182952), the pyridine ring protons would likely appear as distinct signals in the aromatic region of the spectrum. For instance, in a related compound, 5-bromo-2-(3-ethylureido)isonicotinamide, the proton at the 3-position (H3) appears as a singlet at approximately 8.85 ppm, while the protons at the 5 and 6 positions (H5 and H6) show as doublets around 7.95 ppm and 8.72 ppm, respectively nih.gov. The amide protons of this compound would be expected to present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In analogous structures like 5-bromo-2-(3-ethylureido)isonicotinamide, the carbonyl carbon of the amide group is typically observed downfield, around 165.2 ppm nih.gov. The carbon atoms of the pyridine ring will have distinct chemical shifts influenced by the bromo and trifluoromethyl substituents. Quaternary carbons, such as the one attached to the trifluoromethyl group, often exhibit signals of lower intensity nih.gov. The trifluoromethyl group itself will cause a characteristic splitting pattern in the signal of the carbon to which it is attached due to C-F coupling.

¹⁹F NMR: The presence of a trifluoromethyl group makes ¹⁹F NMR a particularly informative technique. The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is sensitive to the electronic environment of the pyridine ring. For comparison, the ¹⁹F NMR signal for 2-(trifluoromethyl)pyridine (B1195222) appears at approximately -62.28 ppm nih.gov. The position of this signal can be influenced by solvent polarity and the presence of other substituents on the ring drugbank.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Pyridine H-3 | ~8.9 | Expected to be a singlet or a narrow doublet. |

| ¹H | Pyridine H-6 | ~8.7 | Expected to be a doublet. |

| ¹H | Amide (-CONH₂) | Variable | Broad singlet, dependent on solvent and concentration. |

| ¹³C | C=O (Amide) | ~165 | |

| ¹³C | C-2 (C-CF₃) | Variable | Signal will be a quartet due to C-F coupling. |

| ¹³C | C-5 (C-Br) | Variable | |

| ¹³C | Other Pyridine Carbons | 120-150 | |

| ¹⁹F | -CF₃ | ~ -62 | Singlet. |

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for identifying potential impurities. The high-resolution mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (¹⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). For the related compound 5-bromonicotinic acid, the mass spectrum shows prominent peaks at m/z 201 and 203, corresponding to the two bromine isotopes epstem.net. Fragmentation patterns would likely involve the loss of the amide group and potentially the trifluoromethyl group, providing further structural information.

IR Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amide group will appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) will be a strong absorption around 1680-1650 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1620-1590 cm⁻¹. Vibrations associated with the pyridine ring and the C-F bonds of the trifluoromethyl group will also be present. For 5-bromonicotinamide, IR spectra have been reported, which can serve as a basis for comparison nih.gov.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. The symmetric stretching of the pyridine ring is often a strong band in the Raman spectrum. The C-Br stretching vibration is also expected to be observable.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (-CONH₂) | N-H stretch | 3400 - 3200 |

| Amide (-CONH₂) | C=O stretch (Amide I) | 1680 - 1650 |

| Amide (-CONH₂) | N-H bend (Amide II) | 1620 - 1590 |

| Pyridine Ring | C=C, C=N stretch | 1600 - 1400 |

| Trifluoromethyl (-CF₃) | C-F stretch | 1350 - 1100 |

| C-Br | C-Br stretch | 700 - 500 |

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related structures, such as cocrystals of isonicotinamide, reveals key structural features nih.gov. It is expected that the pyridine ring is planar. The carboxamide group may be twisted relative to the plane of the pyridine ring. A significant aspect of the crystal structure would be the intermolecular interactions. Hydrogen bonding involving the amide group (both as a donor and an acceptor) and the pyridine nitrogen atom is expected to play a crucial role in the crystal packing nih.gov. The bromine atom could also participate in halogen bonding.

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules, offering insights that complement experimental data.

DFT calculations can be employed to predict a variety of properties for this compound.

Optimized Geometry: DFT calculations would provide an optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography if it becomes available.

Electronic Properties: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important quantum chemical parameters. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the molecule. Halogen substitution is known to influence these frontier molecular orbitals nih.gov. The trifluoromethyl group, being a strong electron-withdrawing group, is expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map is a useful tool for visualizing the charge distribution in a molecule and for predicting sites of electrophilic and nucleophilic attack. The region around the electronegative oxygen and nitrogen atoms of the amide group, as well as the fluorine atoms, would be expected to show negative electrostatic potential, while the amide protons and parts of the pyridine ring would exhibit positive potential.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies, when appropriately scaled, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, offering a window into their conformational flexibility. nih.gov For molecules like this compound, which are derivatives of pyridine, understanding the rotational barriers and the accessible conformations is key to predicting their biological and chemical activity. nih.gov

Theoretical studies on related nicotinamide and pyridine structures indicate that the primary sources of conformational flexibility arise from the rotation around the C(O)-NH₂ amide bond and the bond connecting the carboxamide group to the pyridine ring. In the case of this compound, the bulky trifluoromethyl group at the 2-position and the bromine atom at the 5-position of the pyridine ring are expected to introduce significant steric hindrance. This hindrance would likely create a relatively high rotational energy barrier, suggesting that the molecule may exist in a limited number of stable conformations.

While specific MD simulation data for this compound is not extensively detailed in publicly available literature, analogous studies on substituted pyridines and benzamides provide a strong basis for inference. nih.gov The planarity of the pyridine ring is generally maintained, while the amide group's orientation relative to the ring will be the dominant conformational variable. It is hypothesized that the most stable conformation would involve the amide group being significantly twisted out of the plane of the pyridine ring to minimize steric clashes with the adjacent trifluoromethyl group. This contrasts with simpler, unsubstituted isonicotinamides where a more planar conformation might be favored. The dynamic "jiggling and wiggling" of the atoms, as described in the principles of molecular dynamics, would be constrained by these steric factors, leading to a molecule that is more rigid than its less substituted counterparts. nih.gov

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, enabling the accurate prediction of various molecular properties, including spectroscopic parameters and reactivity descriptors. nih.gov These methods have been successfully applied to a wide range of pyridine derivatives to complement and explain experimental findings. nih.govresearchgate.net

Spectroscopic Parameters:

Theoretical calculations can predict vibrational frequencies (Infrared and Raman spectra) with a high degree of accuracy. For this compound, DFT calculations, likely using a basis set such as B3LYP/6-311G**, would predict characteristic vibrational modes. nih.gov Key predicted spectral features would include:

C=O stretch: A strong absorption band for the carbonyl group in the amide, typically in the region of 1650-1700 cm⁻¹.

N-H stretches: Bands corresponding to the symmetric and asymmetric stretching of the amide N-H bonds.

C-F stretches: Strong absorptions associated with the trifluoromethyl group.

Pyridine ring vibrations: A series of characteristic bands for the C-C and C-N stretching and bending modes within the aromatic ring.

C-Br stretch: A lower frequency vibration corresponding to the carbon-bromine bond.

Comparison of such predicted spectra with experimental data, if available, is a standard method for confirming the molecular structure. researchgate.net

Reactivity Descriptors:

The reactivity of a molecule can be understood through the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For this compound, the following can be inferred from general principles and studies on similar molecules: nih.govmdpi.com

HOMO: The HOMO is expected to be localized primarily on the bromine atom and the pyridine ring, indicating these are the most probable sites for electrophilic attack.

LUMO: The LUMO is likely to be distributed over the pyridine ring and the electron-withdrawing trifluoromethyl and carboxamide groups. This suggests that nucleophilic attack would target the carbon atoms of the pyridine ring, particularly those influenced by the trifluoromethyl group.

Further computational analyses can yield a range of global reactivity descriptors, which quantify the molecule's chemical behavior.

| Reactivity Descriptor | Predicted Significance for this compound |

| Ionization Potential (I) | Related to the HOMO energy; indicates the energy required to remove an electron. |

| Electron Affinity (A) | Related to the LUMO energy; indicates the energy released when an electron is added. |

| Electronegativity (χ) | The tendency to attract electrons; influenced by both HOMO and LUMO energies. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | A measure of the ability to accept electrons; expected to be significant due to the CF₃ group. |

Conclusion

5-Bromo-2-(trifluoromethyl)isonicotinamide represents a strategically designed molecule that embodies key principles of modern chemical synthesis. The convergence of a privileged pyridine (B92270) scaffold with the modulating effects of halogenation and trifluoromethylation positions this compound as a promising candidate for further investigation in medicinal and agrochemical research. While detailed experimental data remains to be fully elucidated, its potential as a versatile building block for the creation of novel and functional molecules is clear.

Role As a Building Block and Scaffold in Medicinal Chemistry and Agrochemical Research

A Scaffold for Novel Therapeutic Candidates

The 5-Bromo-2-(trifluoromethyl)isonicotinamide scaffold is a key component in the design and synthesis of new drugs, serving as a versatile starting point for creating a wide array of potential therapeutic agents.

A Precursor for Advanced Drug Discovery

In the realm of drug discovery, the this compound molecule is a valuable precursor. The bromine atom at the 5-position of the pyridine (B92270) ring provides a reactive site for various chemical modifications, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-nitrogen bonds, respectively wikipedia.org. This reactivity allows for the strategic attachment of diverse molecular fragments, enabling the construction of complex molecules with the potential for specific biological activities.

The trifluoromethyl group at the 2-position also plays a crucial role. This group is known to enhance several key properties of drug candidates. It can improve metabolic stability, increase lipophilicity (which can aid in cell membrane penetration), and alter the electronic properties of the molecule, all of which can lead to improved efficacy and a better pharmacokinetic profile.

A Scaffold for Targeted Compound Libraries

The structural features of this compound make it an ideal scaffold for the generation of target-oriented compound libraries. In drug discovery, a compound library is a collection of diverse chemical compounds used in high-throughput screening to identify new drug leads. By systematically modifying the this compound core through reactions at the bromine position and potential modifications of the isonicotinamide (B137802) side chain, researchers can rapidly generate a large number of structurally related compounds.

This approach is particularly useful for exploring the structure-activity relationships (SAR) of a particular biological target. SAR studies investigate how the chemical structure of a compound influences its biological activity. By creating a library of derivatives of this compound and testing their activity, researchers can identify which structural features are essential for the desired therapeutic effect. This information is then used to design more potent and selective drug candidates.

Applications in Agrochemical and Specialty Chemical Development

The unique properties of the this compound scaffold also lend themselves to applications in the development of new agrochemicals. The trifluoromethyl group is a common feature in many modern herbicides and pesticides, as it can enhance the biological activity and stability of these compounds. The pyridine core is also a well-established pharmacophore in the agrochemical industry.

While specific commercial agrochemicals derived directly from this compound are not widely documented in publicly available literature, the potential for its use in this sector is significant. The ability to perform cross-coupling reactions at the bromine position allows for the synthesis of a wide range of derivatives that can be screened for herbicidal, insecticidal, or fungicidal activity.

Comparative Studies with Related Fluorinated Pyridine Derivatives

To fully appreciate the unique contributions of the this compound scaffold, it is insightful to compare it with other fluorinated pyridine derivatives.

The Influence of Halogen Identity on Biological and Chemical Profiles

The identity of the halogen atom on the pyridine ring can significantly impact the compound's properties. In the case of this compound, the bromine atom serves as a versatile synthetic handle for cross-coupling reactions. Other halogens, such as chlorine or iodine, can also be used for this purpose, but the reactivity can vary. For instance, aryl iodides are generally more reactive in Suzuki-Miyaura couplings than aryl bromides, which are in turn more reactive than aryl chlorides.

From a biological perspective, the nature of the halogen can influence the compound's lipophilicity, size, and ability to form halogen bonds, all of which can affect its interaction with biological targets. Structure-activity relationship studies of various halogenated pyridine derivatives have shown that the type and position of the halogen can have a profound effect on antiproliferative activity mdpi.com.

Future Research Directions and Translational Perspectives for 5 Bromo 2 Trifluoromethyl Isonicotinamide

Development of Novel and Sustainable Synthetic Routes

The advancement of 5-Bromo-2-(trifluoromethyl)isonicotinamide into further stages of drug development is contingent on the availability of efficient, scalable, and environmentally benign synthetic methodologies. Current synthetic strategies, while effective at the laboratory scale, may present challenges for large-scale production. Future research will likely focus on several key areas to optimize its synthesis.

One promising avenue is the adoption of green chemistry principles . This includes the use of biocatalysts, such as enzymes, which can offer high selectivity under mild reaction conditions. frontiersin.org For instance, lipases and nitrilases have been successfully employed in the synthesis of nicotinamide (B372718) and isonicotinic acid derivatives, respectively, often leading to high yields and reduced waste. frontiersin.orgrsc.org Research into enzymes capable of catalyzing the specific halogenation and amidation steps required for this compound could significantly shorten reaction times and improve the environmental footprint of the synthesis. rsc.org

Another area of focus is the development of continuous-flow microreactor technologies . These systems offer substantial advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and higher product yields. rsc.org The precise control over reaction parameters in a microreactor setup can be particularly beneficial for managing the reactivity of intermediates in the synthesis of complex heterocyclic compounds.

Furthermore, exploration of novel catalytic systems and coupling strategies remains a priority. This includes investigating more efficient palladium-catalyzed cross-coupling reactions for the introduction of the bromo substituent or alternative methods for the trifluoromethylation of the pyridine (B92270) ring. The goal is to create a more convergent and atom-economical synthesis. acs.org

Table 1: Comparison of Synthetic Methodologies for Isonicotinamide (B137802) Derivatives

| Methodology | Advantages | Challenges for this compound | Future Research Focus |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established procedures | Potentially lower yields, higher waste, safety concerns at scale | Optimization of reaction conditions and reagent selection |

| Biocatalysis (Enzymatic) | High selectivity, mild conditions, environmentally friendly frontiersin.org | Identification of suitable enzymes for specific transformations | Enzyme screening and engineering for targeted reactions |

| Continuous-Flow Microreactors | High efficiency, improved safety, scalability rsc.org | Initial setup cost, potential for clogging | Reactor design optimization, integration with catalytic systems |

| Novel Catalytic Systems | Improved atom economy, novel reaction pathways | Catalyst stability and cost | Development of robust and reusable catalysts |

Advanced Mechanistic Investigations of Biological Interactions

A deeper understanding of how this compound interacts with its biological targets at a molecular level is crucial for its rational optimization. While initial studies may identify a primary target, future research must delve into the nuanced details of these interactions.

High-resolution structural biology techniques , such as X-ray crystallography and cryo-electron microscopy (cryo-EM), will be instrumental. Obtaining a co-crystal structure of the compound bound to its target protein can reveal the precise binding mode, including key hydrogen bonds, hydrophobic interactions, and the role of the trifluoromethyl and bromo groups in anchoring the molecule within the binding pocket. acs.org This structural information is invaluable for structure-based drug design. patsnap.com

Advanced spectroscopic and biophysical methods , including Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR), can provide dynamic and kinetic information about the drug-target interaction. danaher.com These techniques can quantify binding affinity (K_D), association and dissociation rates (k_on and k_off), and the thermodynamic profile of the binding event, offering a more complete picture than simple potency assays.

Moreover, investigating the compound's impact on cellular signaling pathways through transcriptomics and proteomics will elucidate its downstream effects. researchgate.net This can confirm the on-target mechanism of action and potentially uncover unexpected off-target effects or polypharmacology, where the compound interacts with multiple targets. nih.gov For example, understanding how the compound modulates the activity of kinases like Glycogen Synthase Kinase-3 (GSK-3) requires analyzing its effect on the phosphorylation of numerous downstream substrates. acs.org

Expansion of the Biological Target Repertoire for Therapeutic Applications

The isonicotinamide scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. acs.org While initial research may have identified a primary application for this compound, its structural features suggest potential for activity against other targets, opening new therapeutic avenues.

Future research should involve systematic screening of the compound against diverse panels of enzymes, receptors, and ion channels. Kinase panels are of particular interest, as many inhibitors feature similar heterocyclic cores. acs.org The trifluoromethyl group can enhance binding affinity and metabolic stability, making it a valuable moiety for kinase inhibitors. acs.org

Beyond kinases, the isonicotinamide structure is found in compounds targeting a variety of diseases. For example, isonicotinamides have been investigated for their role in treating Alzheimer's disease, type II diabetes, and mood disorders through the inhibition of GSK-3. acs.org Phenotypic screening, where the compound's effect is observed in disease-relevant cellular models without a preconceived target, could also uncover entirely new mechanisms and applications.

The exploration of this compound in different therapeutic areas, such as oncology, neurodegenerative diseases, and inflammatory conditions, is a logical next step. The bromine atom provides a vector for further chemical modification, allowing for the creation of a library of analogs to probe different biological targets. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the predictive accuracy of preclinical research. nih.govsciety.org The future development of this compound can be significantly enhanced by integrating these computational tools.

Predictive Modeling: AI/ML models can be trained on large datasets to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of novel analogs before they are synthesized. nih.gov This in silico screening allows chemists to prioritize compounds with the highest likelihood of success, saving time and resources. danaher.com For instance, models can predict human microsomal clearance, a key challenge identified in the development of related compounds. acs.org

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and diffusion models, can design entirely new molecules based on desired properties. researchgate.netyoutube.com By providing the this compound scaffold as a starting point and defining a target protein structure (e.g., from X-ray crystallography), these models can generate novel derivatives optimized for high binding affinity and selectivity. youtube.com

Target Identification and Validation: AI can analyze vast biological datasets (genomics, proteomics, clinical data) to identify and validate new biological targets for which this chemical scaffold might be effective. sciety.orgnih.gov This can expand the therapeutic potential beyond the initial hypothesis.

Table 2: Applications of AI/ML in the Development of this compound

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive ADMET Modeling | Algorithms predict pharmacokinetic and toxicity profiles from molecular structure. nih.gov | Prioritizes synthesis of compounds with better drug-like properties; reduces late-stage attrition. |

| Structure-Based Virtual Screening | Docks virtual libraries of compounds into a target's binding site to predict affinity. nih.gov | Efficiently screens millions of potential analogs to identify promising candidates. |

| Generative De Novo Design | AI creates novel molecular structures optimized for specific targets and properties. researchgate.netyoutube.com | Accelerates the design-make-test-analyze cycle; explores novel chemical space. |

| Target Identification | Analyzes multi-omics data to identify proteins or pathways modulated by the compound. sciety.org | Uncovers new therapeutic indications and expands the compound's biological repertoire. |

Strategies for Overcoming Research Challenges in Preclinical Development and Lead Optimization

The path from a promising hit compound to a clinical candidate is fraught with challenges. texilajournal.com A proactive strategy to address common pitfalls in preclinical development and lead optimization is essential for the successful translation of this compound.

Lead Optimization: The primary goal of lead optimization is to refine the structure of the initial compound to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.com Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule to understand how changes affect biological activity. For example, replacing the bromo group with other halogens or small substituents to fine-tune binding or metabolic stability. nih.gov

Improving Metabolic Stability: The trifluoromethyl group often enhances metabolic stability, but other parts of the molecule may be liable to metabolism. researchgate.net Strategies include introducing steric hindrance near metabolic soft spots or replacing labile functional groups. researchgate.net For related compounds, high human intrinsic clearance has been a major hurdle, which was addressed by modifying polarity and introducing specific side chains to block oxidative metabolism. acs.org

Enhancing Selectivity: To minimize off-target effects, modifications can be made to increase the compound's specificity for its intended target over other related proteins. patsnap.com This often involves exploiting subtle differences in the amino acid composition of the respective binding sites.

Preclinical Development Challenges:

Animal Model Selection: Choosing an appropriate animal model that accurately reflects human disease is a significant challenge. medium.com Future work may involve using humanized mouse models or more complex organ-on-a-chip technologies to improve the predictive validity of efficacy and safety studies. medium.comnih.gov

Biomarker Development: Identifying and validating translational biomarkers is crucial for monitoring drug activity and therapeutic response in both preclinical models and subsequent human trials. medium.comnih.gov This allows for a more quantitative assessment of whether the drug is engaging its target and having the desired biological effect.

Data Management and Reproducibility: Preclinical studies generate vast amounts of data. Ensuring robust data management and designing experiments that are reproducible is critical for building a strong foundation for clinical development. clinicaltrialsarena.com

By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound, paving the way for the development of a new class of innovative medicines.

Q & A

How can researchers optimize the synthesis route of 5-Bromo-2-(trifluoromethyl)isonicotinamide to improve yield and purity?

Advanced Synthesis & Methodology

To optimize synthesis, consider regioselective bromination and trifluoromethylation strategies. Intermediate precursors like 2-bromoisonicotinic acid (CAS 66572-56-3, >95% purity) or brominated pyridine derivatives (e.g., 5-bromo-2-fluoropyridine, CAS 766-11-0) can be modified via cross-coupling reactions (e.g., Suzuki-Miyaura) with trifluoromethyl boronic acids . Employ factorial design (e.g., varying catalysts, temperature, and solvent polarity) to identify optimal conditions. Monitor purity via HPLC and adjust recrystallization solvents (e.g., ethanol/water mixtures) to isolate high-purity product (>97%) .

What analytical techniques are critical for characterizing this compound, and how should researchers validate their results?

Basic Analytical Characterization

Use NMR (¹H/¹³C/¹⁹F) to confirm regiochemistry and trifluoromethyl group integration. LC-MS or high-resolution mass spectrometry (HRMS) validates molecular weight. Compare spectral data with NIST-standardized analogs (e.g., 5-bromo-3-(trifluoromethyl)picolinic acid, CAS 1211580-84-5) to resolve ambiguities . For impurity profiling, employ GC-MS or HPLC with diode-array detection (DAD) to identify byproducts like dehalogenated species .

How can factorial experimental design be applied to study the reactivity of this compound under varying conditions?

Advanced Experimental Design

Implement a 2³ factorial design to test variables: temperature (25°C vs. 80°C), solvent polarity (DMF vs. THF), and catalyst loading (5% vs. 10% Pd). Response variables include reaction yield, purity, and reaction time. Statistical analysis (ANOVA) identifies significant factors. For example, higher Pd loading may reduce reaction time but increase palladium residues, necessitating post-synthesis purification .

How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Advanced Data Analysis

Inconsistent NMR/LCMS results may arise from tautomerism or residual solvents. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to detect dynamic processes. Cross-validate with XRD for solid-state structure confirmation. For ambiguous mass fragments, compare with computational fragmentation patterns (e.g., via Gaussian or ORCA software) .

What theoretical frameworks guide the study of electronic effects in this compound’s reactivity?

Advanced Theoretical Chemistry

Density Functional Theory (DFT) models predict the electron-withdrawing effects of bromine and trifluoromethyl groups on the pyridine ring’s aromaticity. Calculate frontier molecular orbitals (HOMO/LUMO) to rationalize nucleophilic/electrophilic attack sites. Compare with experimental kinetic data (e.g., Hammett plots) to validate computational predictions .

How can researchers design bioactivity assays for this compound in medicinal chemistry applications?

Advanced Medicinal Chemistry

Screen for kinase inhibition using ATP-binding pocket assays (e.g., ADP-Glo™). Use structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing Br with Cl or varying substituent positions). Reference fluorinated nicotinamide derivatives (e.g., 5-fluoronicotinamide, CAS 70-58-6) to assess trifluoromethyl’s role in bioavailability .

What protocols ensure the stability of this compound during long-term storage?

Basic Stability Studies

Store at 0–6°C in amber vials under inert gas (argon) to prevent photodegradation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., de-brominated species) indicate the need for tighter moisture control .

How can kinetic studies elucidate the reaction mechanism of this compound in cross-coupling reactions?

Advanced Mechanistic Studies

Perform pseudo-first-order kinetics under varying concentrations of Pd catalyst and substrate. Use isotopic labeling (e.g., ¹⁸O in water) to track oxygen incorporation in byproducts. In situ IR spectroscopy monitors intermediate formation (e.g., Pd-π complexes). Compare with computational transition-state models .

What computational tools are recommended for modeling the physicochemical properties of this compound?

Advanced Computational Chemistry

Use Schrödinger’s Maestro or Gaussian for molecular dynamics (MD) simulations to predict solubility and logP. QSAR models correlate substituent effects (e.g., -CF₃ vs. -CH₃) with bioavailability. Validate with experimental partition coefficients (e.g., octanol/water) .

How can green chemistry principles be applied to the synthesis of this compound?

Advanced Sustainable Chemistry

Replace traditional solvents (DMF, THF) with cyclopentyl methyl ether (CPME) or 2-MeTHF. Use recyclable catalysts (e.g., Pd immobilized on magnetic nanoparticles) to reduce heavy metal waste. Optimize atom economy via one-pot sequential reactions (e.g., bromination followed by trifluoromethylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.